An In-depth Technical Guide to the Stereochemical Properties of cis-4-hydroxy-N-methyl-D-proline
An In-depth Technical Guide to the Stereochemical Properties of cis-4-hydroxy-N-methyl-D-proline
Introduction: A Chiral Scaffold of Growing Importance
cis-4-hydroxy-N-methyl-D-proline, systematically named (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative that has garnered increasing interest within the realms of medicinal chemistry and drug development. As a conformationally restricted proline analog, it serves as a valuable chiral building block for the synthesis of complex molecules, including peptide mimetics and pharmacologically active compounds. Its rigid pyrrolidine ring, substituted with both hydroxyl and N-methyl groups, imparts unique stereochemical and conformational properties that can significantly influence the biological activity and pharmacokinetic profiles of molecules into which it is incorporated. This guide provides a comprehensive overview of the stereochemical intricacies of cis-4-hydroxy-N-methyl-D-proline, detailing its synthesis, characterization, and conformational behavior to support its application in advanced scientific research.
I. Elucidating the Stereochemistry: Absolute and Relative Configuration
The stereochemical identity of cis-4-hydroxy-N-methyl-D-proline is defined by two chiral centers within its five-membered pyrrolidine ring. The absolute configuration at these centers is designated as (2R,4R) according to the Cahn-Ingold-Prelog priority rules.[1] The "D" designation in its common name refers to the stereochemical relationship of the Cα (C2) carboxyl group to D-glyceraldehyde.
The term "cis" specifies the relative stereochemistry between the hydroxyl group at C4 and the carboxylic acid group at C2. In the cis isomer, both of these substituents lie on the same face of the pyrrolidine ring. This is in contrast to the trans isomer, where they are on opposite faces. This relative orientation is a critical determinant of the molecule's three-dimensional shape and its ability to engage in specific molecular interactions.
Caption: Stereoisomers of 4-hydroxy-N-methyl-D-proline.
II. Conformational Dynamics: The Puckering of the Pyrrolidine Ring
The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (up) and Cγ-exo (down). The position of the Cγ (C4) atom relative to the mean plane of the ring defines the pucker. The conformational preference is influenced by the nature and stereochemistry of the substituents on the ring.
For 4-hydroxyproline derivatives, the electronegativity of the hydroxyl group plays a significant role in determining the favored conformation through stereoelectronic effects. In cis-4-hydroxyproline, the hydroxyl group and the carboxyl group are on the same face of the ring. The N-methylation further influences this equilibrium. While specific studies on cis-4-hydroxy-N-methyl-D-proline are not abundant, the conformational preferences of related 4-substituted proline dipeptides have been investigated. These studies indicate that 4(R)-substitution with an electron-withdrawing group, such as a hydroxyl group, can influence the relative stability of the puckered conformations.[2]
Caption: Pyrrolidine ring pucker conformations.
III. Synthesis of cis-4-hydroxy-N-methyl-D-proline
The synthesis of cis-4-hydroxy-N-methyl-D-proline is typically achieved through the N-methylation of the parent amino acid, cis-4-hydroxy-D-proline. A classic and effective method for this transformation is the Eschweiler-Clarke reaction.[3]
Rationale for the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] This method is particularly well-suited for the N-methylation of amino acids for several reasons:
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High Yield and Selectivity: It is known to produce tertiary amines from secondary amines in high yields.
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Avoidance of Quaternary Salts: The reaction mechanism inherently prevents over-methylation to form quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.
-
Retention of Stereochemistry: The reaction conditions are generally mild enough to avoid racemization at the chiral centers of the amino acid.[3]
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
The following protocol is adapted from established procedures for the N-methylation of hydroxyproline derivatives.[3]
Materials:
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cis-4-hydroxy-D-proline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve cis-4-hydroxy-D-proline (1.0 equivalent) in water.
-
Addition of Reagents: To the solution, add formic acid (approximately 1.8 equivalents) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (approximately 1.1 equivalents).
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Heating: Heat the reaction mixture to 80 °C under reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Acidification: After cooling to room temperature, acidify the solution with 1 M HCl. This step protonates any unreacted starting material, making it more water-soluble.
-
Workup - Extraction of Unreacted Starting Material: Extract the acidified solution with dichloromethane (DCM) to remove any non-polar impurities and potentially trace amounts of unreacted starting material.
-
Workup - Basification: Basify the aqueous phase to a pH of approximately 11 with a suitable base, such as NaOH. This deprotonates the carboxylic acid and ensures the final product is in its free base form.
-
Workup - Product Extraction: Extract the basified aqueous phase multiple times with DCM. The N-methylated product is more soluble in the organic phase than the starting amino acid.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain pure cis-4-hydroxy-N-methyl-D-proline.
Caption: Workflow for the synthesis of cis-4-hydroxy-N-methyl-D-proline.
IV. Spectroscopic and Physical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: The ¹H NMR spectrum of cis-4-hydroxy-N-methyl-D-proline is expected to show distinct signals for each proton. The N-methyl group will appear as a singlet, typically in the range of 2.5-3.0 ppm. The protons on the pyrrolidine ring will appear as multiplets, and their chemical shifts and coupling constants can provide information about the ring's conformation. The presence of the hydroxyl group on the same face as the carboxyl group will influence the chemical shifts of the neighboring protons.
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¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm. The N-methyl carbon will appear as a single peak, and the four carbons of the pyrrolidine ring will have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for cis-4-hydroxy-N-methyl-D-proline
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| Cα (C2) | Multiplet | ~60-65 |
| Cβ (C3) | Multiplet | ~35-40 |
| Cγ (C4) | Multiplet | ~70-75 |
| Cδ (C5) | Multiplet | ~55-60 |
| N-CH₃ | Singlet (~2.5-3.0) | ~40-45 |
Note: These are predicted values based on known trends and data from similar molecules. Actual values may vary depending on the solvent and other experimental conditions.
Chiroptical Properties: Specific Rotation
Specific rotation is a physical property of chiral molecules and is a measure of their ability to rotate plane-polarized light.[4][5] The value is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.[4] While the specific rotation for cis-4-hydroxy-N-methyl-D-proline has not been reported in the reviewed literature, it is expected to have a distinct value that can be used to assess its enantiomeric purity.
Experimental Protocol: Measurement of Specific Rotation
-
Sample Preparation: Prepare a solution of the purified compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., water or methanol).
-
Instrumentation: Use a polarimeter with a sodium D-line lamp (λ = 589 nm) at a controlled temperature (e.g., 20 °C).
-
Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. An X-ray crystal structure of cis-4-hydroxy-N-methyl-D-proline would unequivocally confirm the (2R,4R) configuration and provide valuable insights into its preferred solid-state conformation and intermolecular interactions. At present, no such structure is publicly available in the databases searched.
V. Applications in Drug Development and Research
The unique stereochemical and conformational properties of cis-4-hydroxy-N-methyl-D-proline make it a valuable tool for:
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Peptide Mimetics: Incorporation into peptides can induce specific turns and secondary structures, which can enhance binding affinity to biological targets and improve metabolic stability.
-
Chiral Scaffolds: It serves as a rigid starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is controlled from the outset.
-
Probing Biological Systems: The trans-isomer, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has shown neuroprotective and anti-inflammatory properties.[3] The cis-D-isomer represents a stereochemical variant that can be used to probe the stereospecificity of biological targets and to develop structure-activity relationships.
Conclusion
cis-4-hydroxy-N-methyl-D-proline is a molecule with well-defined stereochemical properties that offer significant potential in the field of medicinal chemistry. Its rigid, puckered pyrrolidine ring, combined with the specific orientation of its functional groups, provides a unique conformational landscape that can be exploited in the design of novel therapeutics. A thorough understanding of its synthesis, characterization, and stereochemical behavior, as outlined in this guide, is crucial for researchers and scientists seeking to leverage its properties in their drug development and research endeavors.
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